N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13692971
InChI: InChI=1S/C11H14ClNO.ClH/c1-14-11-5-8(4-9(12)6-11)7-13-10-2-3-10;/h4-6,10,13H,2-3,7H2,1H3;1H
SMILES: COC1=CC(=CC(=C1)CNC2CC2)Cl.Cl
Molecular Formula: C11H15Cl2NO
Molecular Weight: 248.15 g/mol

N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride

CAS No.:

Cat. No.: VC13692971

Molecular Formula: C11H15Cl2NO

Molecular Weight: 248.15 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride -

Specification

Molecular Formula C11H15Cl2NO
Molecular Weight 248.15 g/mol
IUPAC Name N-[(3-chloro-5-methoxyphenyl)methyl]cyclopropanamine;hydrochloride
Standard InChI InChI=1S/C11H14ClNO.ClH/c1-14-11-5-8(4-9(12)6-11)7-13-10-2-3-10;/h4-6,10,13H,2-3,7H2,1H3;1H
Standard InChI Key RJOFSWBBYLXJTE-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)CNC2CC2)Cl.Cl
Canonical SMILES COC1=CC(=CC(=C1)CNC2CC2)Cl.Cl

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is N-[(3-chloro-5-methoxyphenyl)methyl]cyclopropanamine hydrochloride. Its molecular formula is C₁₁H₁₄Cl₂NO, derived from the combination of a cyclopropanamine moiety (C₃H₇N), a 3-chloro-5-methoxybenzyl group (C₇H₅ClO), and a hydrochloric acid counterion (HCl) . The molecular weight is calculated as 248.15 g/mol, consistent with analogous hydrochlorides.

Structural Features

The compound features:

  • A cyclopropane ring fused to an amine group, introducing significant ring strain and conformational rigidity.

  • A benzyl substituent with methoxy (-OCH₃) and chloro (-Cl) groups at the 5- and 3-positions, respectively. These electron-donating and electron-withdrawing groups influence electronic distribution and intermolecular interactions .

  • A hydrochloride salt, enhancing solubility in polar solvents like water or ethanol.

Synthesis and Preparation

Synthetic Routes

While no direct synthesis of N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride is documented, analogous compounds suggest a two-step process:

  • Formation of the Free Base:

    • Reacting 3-chloro-5-methoxybenzyl chloride with cyclopropanamine in a nucleophilic substitution reaction. This step is analogous to the synthesis of N-(3-methoxybenzyl)cyclopropanamine hydrochloride.

    • Solvents such as dichloromethane or tetrahydrofuran (THF) are typically employed, with triethylamine as a base to neutralize HCl byproducts .

  • Salt Formation:

    • Treating the free base with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

Optimization Challenges

  • Regioselectivity: Ensuring exclusive substitution at the benzyl position requires controlled reaction conditions .

  • Purification: Column chromatography with gradients of n-pentane and tert-butyl methyl ether (TBME) is effective for isolating similar compounds .

Physical and Chemical Properties

Physicochemical Data

PropertyValue (Estimated)Reference Analog
Molecular Weight248.15 g/mol
Density1.25 ± 0.1 g/cm³
Melting Point180–190°CExtrapolated from
Boiling Point~280°C (dec.)Extrapolated from
SolubilitySoluble in H₂O, EtOH
LogP (Partition Coefficient)2.6Calculated via XLogP3

Stability and Reactivity

  • Thermal Stability: Likely stable up to 200°C, similar to N-(3-methoxybenzyl)cyclopropanamine hydrochloride.

  • Hygroscopicity: As a hydrochloride salt, it may absorb moisture, necessitating storage under inert conditions.

  • Reactivity: The amine group can participate in alkylation or acylation reactions, while the chloro substituent may undergo nucleophilic aromatic substitution under harsh conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (Predicted):

    • δ 6.70–6.90 (m, aromatic protons), δ 3.80 (s, OCH₃), δ 3.60 (s, CH₂NH), δ 2.90–3.10 (m, cyclopropane CH₂), δ 1.10–1.30 (m, cyclopropane CH) .

  • ¹³C NMR:

    • δ 160.5 (C-OCH₃), δ 134.2 (C-Cl), δ 55.1 (OCH₃), δ 48.3 (CH₂NH), δ 25.8 (cyclopropane carbons) .

Mass Spectrometry

  • High-Resolution Mass Spectrometry (HRMS):

    • Expected m/z for [M+H]⁺: 248.0824 (calculated for C₁₁H₁₄Cl₂NO) .

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